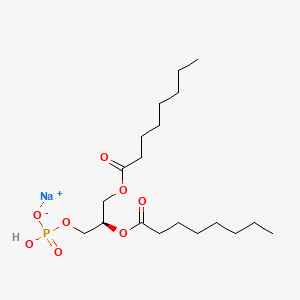

Dioctanoylphosphatidic acid sodium

Description

Properties

IUPAC Name |

sodium;[(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/q;+1/p-1/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDNSOYDPUTHKQ-UNTBIKODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6039685 | |

| Record name | Dioctanoyl phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321883-54-9, 178603-80-0 | |

| Record name | Dioctanoyl phosphatidic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321883549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctanoyl phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-DIOCTANOYL-SN-GLYCERO-3-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903MB74CQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioctanoylphosphatidic Acid Sodium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phosphatidic Acid Signaling

Phosphatidic acid is a low-abundance lysophospholipid that acts as a critical signaling molecule and a key intermediate in lipid biosynthesis.[1] Its cellular levels are tightly regulated by the coordinated action of several enzymes, primarily:

-

Phospholipase D (PLD): Catalyzes the hydrolysis of phosphatidylcholine (PC) to generate PA.

-

Diacylglycerol Kinase (DGK): Phosphorylates diacylglycerol (DAG) to produce PA.[2]

-

Lysophosphatidic Acid Acyltransferase (LPAAT): Acylates lysophosphatidic acid (LPA) to form PA.

The di-octanoyl (8:0) form of PA is a saturated short-chain lipid that is frequently used in research due to its defined chemical structure and increased water solubility compared to long-chain PAs, which facilitates its delivery to cells in culture.[3]

Core Mechanism of Action: Modulation of Key Signaling Pathways

Dioctanoylphosphatidic acid, by mimicking endogenous PA, exerts its biological effects primarily through direct interaction with and modulation of key signaling proteins. Two of the most well-characterized pathways influenced by PA are the Hippo and Ras-ERK pathways.

Inhibition of the Hippo Signaling Pathway

The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its core components include the serine/threonine kinases LATS1/2 and the transcriptional co-activator Yes-associated protein (YAP).[4][5] Phosphorylation of YAP by LATS1/2 leads to its cytoplasmic sequestration and inactivation.

Phosphatidic acid directly inhibits the Hippo pathway through a dual mechanism:

-

Direct Binding to LATS1/2: PA interacts with the kinase domain of LATS1/2, which is thought to inhibit its activity.[4][6] This interaction prevents the phosphorylation of YAP, leading to its nuclear translocation and activation of target genes that promote cell growth.[7]

-

Interaction with NF2 (Merlin): PA can also bind to the tumor suppressor protein Neurofibromin 2 (NF2, also known as Merlin).[4] This interaction can disrupt the NF2-mediated membrane translocation and activation of LATS kinases.[4] However, there is some evidence to suggest that NF2 has a low binding affinity for PA.[8]

dot graph "Hippo_Pathway_Inhibition_by_PA" { graph [rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes PA [label="Dioctanoylphosphatidic Acid\n(PA)", fillcolor="#FBBC05"]; LATS [label="LATS1/2 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF2 [label="NF2 (Merlin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; YAP_cyto [label="YAP (inactive)\nin Cytoplasm", fillcolor="#F1F3F4"]; YAP_nuc [label="YAP (active)\nin Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PA -> LATS [label="Direct Binding &\nInhibition", color="#EA4335", arrowhead=Tee]; PA -> NF2 [label="Binding", color="#EA4335", arrowhead=Tee]; NF2 -> LATS [label="Activation", style=dashed]; LATS -> YAP_cyto [label="Phosphorylation"]; YAP_cyto -> YAP_nuc [label="Dephosphorylation &\nTranslocation"]; YAP_nuc -> Gene_Expression [label="Activation"];

// Invisible edges for layout edge [style=invis]; YAP_cyto -> Gene_Expression; } . Caption: Inhibition of the Hippo pathway by dioctanoylphosphatidic acid.

Modulation of the Ras-ERK Signaling Pathway

The Ras-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. A key step in this pathway is the activation of the serine/threonine kinase Raf-1.

Phosphatidic acid plays a crucial role in the activation of Raf-1 by facilitating its translocation to the cell membrane.[9] The mechanism involves:

-

Direct Binding to Raf-1: PA binds directly to a specific domain within the carboxyl-terminus of Raf-1.[10][11] This interaction is distinct from the binding of phosphatidylserine (B164497) to the amino-terminal domain of Raf-1.[12]

-

Membrane Recruitment: The binding of PA to Raf-1 is a critical step in the recruitment of Raf-1 from the cytosol to intracellular membranes, a prerequisite for its activation.[9] This translocation appears to be independent of Raf-1's association with Ras.[9]

dot graph "Ras_ERK_Pathway_Modulation_by_PA" { graph [rankdir="TB", splines=ortho, nodesep=0.7, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes PA [label="Dioctanoylphosphatidic Acid\n(PA)", fillcolor="#FBBC05"]; Raf1_cyto [label="Raf-1 (inactive)\nin Cytoplasm", fillcolor="#F1F3F4"]; Raf1_mem [label="Raf-1 (active)\nat Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(Proliferation, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PA -> Raf1_cyto [label="Direct Binding &\nRecruitment to Membrane", color="#EA4335"]; Raf1_cyto -> Raf1_mem; Raf1_mem -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Downstream [label="Activation"];

// Invisible edges for layout edge [style=invis]; Raf1_mem -> Downstream; } . Caption: Modulation of the Ras-ERK pathway by dioctanoylphosphatidic acid.

Quantitative Data

While specific IC50 or EC50 values for dioctanoylphosphatidic acid sodium are not extensively reported, binding affinity data for phosphatidic acid with some of its key protein targets have been determined. It is important to note that these values can vary depending on the specific fatty acid composition of the PA and the experimental conditions.

| Target Protein | Ligand | Binding Affinity (Kd) | Assay Method | Reference |

| Raf-1 (carboxyl-terminal domain) | Phosphatidic Acid | 4.9 - 7.8 mol % | Lipid-protein binding assay | [10] |

| NF2 (Merlin) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | 8.02 ± 0.91 µM | Microscale thermophoresis | [13] |

| NF2 (Merlin) - LBD mutant | Phosphatidylinositol 4,5-bisphosphate (PIP2) | 859.23 ± 184.65 µM | Microscale thermophoresis | [13] |

| LATS1 | NF2/PIP2 complex | 3.77 ± 0.72 µM | Microscale thermophoresis | [13] |

Note: The binding affinity of PA to Raf-1 is expressed as mol % required for half-maximal binding in a lipid mixture. Data for NF2 and LATS1 with PIP2 is included for context, as PA and PIP2 can have interrelated roles in regulating these proteins.

Experimental Protocols

The following are generalized protocols for key experiments to study the effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental questions.

Preparation of this compound for Cell Culture

This compound is often delivered to cells as liposomes or complexed with bovine serum albumin (BSA) to enhance solubility and cellular uptake.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS) or serum-free cell culture medium

-

Probe or bath sonicator

Protocol:

-

Prepare a stock solution of this compound in chloroform (B151607) or methanol.

-

Aliquot the desired amount into a glass tube and evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in PBS or serum-free medium containing BSA (e.g., a 1:1 molar ratio of DOPA to BSA).

-

Sonicate the mixture until the solution is clear to form DOPA-BSA complexes.

-

Sterile-filter the solution before adding to cell cultures.

dot graph "DOPA_Preparation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Dissolve [label="Dissolve DOPA-Na\nin Organic Solvent", fillcolor="#FFFFFF"]; Evaporate [label="Evaporate Solvent\n(Lipid Film Formation)", fillcolor="#FFFFFF"]; Resuspend [label="Resuspend in\nBSA-containing Buffer", fillcolor="#FFFFFF"]; Sonicate [label="Sonicate to\nForm Complexes", fillcolor="#FFFFFF"]; Filter [label="Sterile Filter", fillcolor="#FFFFFF"]; End [label="Ready for\nCell Treatment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve; Dissolve -> Evaporate; Evaporate -> Resuspend; Resuspend -> Sonicate; Sonicate -> Filter; Filter -> End; } . Caption: Workflow for preparing dioctanoylphosphatidic acid for cell-based assays.

In Vitro LATS Kinase Assay

This assay measures the ability of dioctanoylphosphatidic acid to inhibit the kinase activity of LATS1/2.

Materials:

-

Active LATS1/2 enzyme

-

YAP protein (as substrate)

-

This compound (prepared as described above)

-

Kinase assay buffer

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

SDS-PAGE and Western blotting reagents

-

Anti-phospho-YAP antibody

Protocol:

-

In a microcentrifuge tube, combine the kinase assay buffer, active LATS1/2 enzyme, and varying concentrations of this compound or vehicle control.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Add the YAP substrate to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for phosphorylated YAP.

Raf-1 Membrane Translocation Assay

This assay assesses the ability of dioctanoylphosphatidic acid to induce the translocation of Raf-1 from the cytosol to cellular membranes.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

This compound

-

Cell lysis buffer for subcellular fractionation

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-Raf-1 antibody

-

Antibodies for cytosolic and membrane markers (e.g., tubulin and Na+/K+ ATPase)

Protocol:

-

Culture cells to the desired confluency.

-

Treat cells with this compound for various times.

-

Wash cells with ice-cold PBS and harvest.

-

Perform subcellular fractionation by differential centrifugation to separate the cytosolic and membrane fractions.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting.

-

Probe the blot with an anti-Raf-1 antibody to determine its distribution between the cytosolic and membrane fractions. Use marker proteins to confirm the purity of the fractions.

Conclusion

This compound is a valuable tool for investigating the complex roles of phosphatidic acid in cellular signaling. Its ability to modulate the Hippo and Ras-ERK pathways underscores its importance in regulating fundamental cellular processes such as proliferation, survival, and growth. The experimental protocols provided herein offer a framework for researchers to further explore the nuanced mechanisms of PA signaling and its implications in health and disease, paving the way for potential therapeutic applications. Further research is warranted to establish specific quantitative efficacy and potency metrics for this and other synthetic PA analogs.

References

- 1. Frontiers | Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications [frontiersin.org]

- 2. Diacylglycerol kinase-dependent formation of phosphatidic acid molecular species during interleukin-2 activation in CTLL-2 T-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Role for Phosphatidic Acid in the Formation of “Supersized” Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the Hippo pathway by phosphatidic acid-mediated lipid-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Hippo Pathway by Phosphatidic Acid-Mediated Lipid-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phosphatidic acid-binding lncRNA SNHG9 facilitates LATS1 liquid–liquid phase separation to promote oncogenic YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidic Acid Enters into the YAP/TAZ Arena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical roles of phosphoinositides and NF2 in Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The recruitment of Raf-1 to membranes is mediated by direct interaction with phosphatidic acid and is independent of association with Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Raf-1 kinase possesses distinct binding domains for phosphatidylserine and phosphatidic acid. Phosphatidic acid regulates the translocation of Raf-1 in 12-O-tetradecanoylphorbol-13-acetate-stimulated Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Raf-1 kinase by interaction with the lipid second messenger, phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dioctanoylphosphatidic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of 1,2-dioctanoyl-sn-glycero-3-phosphate, sodium salt (herein referred to as Dioctanoylphosphatidic Acid Sodium Salt). It includes detailed data, signaling pathway diagrams, and experimental protocols to support its application in research and development.

Chemical Structure and Properties

This compound salt is a synthetic, saturated diacyl-glycerophospholipid. Its structure features a glycerol (B35011) backbone with two octanoyl (C8:0) fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphate (B84403) group at the sn-3 position, neutralized with a sodium ion. This amphiphilic nature, with a hydrophilic phosphate headgroup and hydrophobic acyl chains, dictates its behavior in aqueous and nonpolar environments.

Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | sodium [(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate | --INVALID-LINK-- |

| Synonyms | 1,2-Dioctanoyl-sn-glycero-3-phosphate sodium salt, 8:0 PA sodium, DOPAS | --INVALID-LINK-- |

| CAS Number | 178603-80-0 | --INVALID-LINK-- |

| Chemical Formula | C₁₉H₃₆NaO₈P | --INVALID-LINK-- |

| Molecular Weight | 446.45 g/mol | --INVALID-LINK-- |

| Physical Form | White to off-white powder | --INVALID-LINK-- |

| Melting Point | ~60 °C | --INVALID-LINK-- |

| Solubility | Soluble in methanol (B129727) and ethanol. Forms micelles in aqueous solutions. | --INVALID-LINK--, --INVALID-LINK-- |

| pKa | pKa₁ ≈ 3.2, pKa₂ ≈ 7.9 - 11.5 (Estimated based on longer-chain phosphatidic acids) | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Role in Cellular Signaling

Phosphatidic acid (PA) is a crucial lipid second messenger involved in a multitude of cellular processes, including cell proliferation, survival, and membrane trafficking.[1][2] Dioctanoylphosphatidic acid, due to its shorter acyl chains, is more water-soluble than its long-chain counterparts, making it a useful tool for exogenous application in cell culture experiments to mimic endogenous PA signaling.

Phosphatidic Acid Biosynthesis and Metabolism

Signaling pools of PA are rapidly and transiently generated by the action of specific enzymes in response to extracellular stimuli. The primary pathways for PA production are:

-

Phospholipase D (PLD): PLD hydrolyzes phosphatidylcholine (PC), the most abundant phospholipid in mammalian cell membranes, to generate PA and choline.[3]

-

Diacylglycerol Kinase (DGK): DGK phosphorylates diacylglycerol (DAG) to produce PA.[3]

PA can be further metabolized to other signaling lipids, such as lysophosphatidic acid (LPA) by phospholipase A (PLA) or back to DAG by lipid phosphate phosphatases (LPPs).[3]

Figure 1. Key enzymatic pathways for the synthesis and degradation of phosphatidic acid.

The mTOR Signaling Pathway

One of the most well-characterized targets of PA is the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[4] PA directly binds to the FRB domain of mTOR, promoting the stability and activity of the mTORC1 complex.[2] This leads to the phosphorylation of downstream targets like p70S6 kinase (S6K) and 4E-BP1, ultimately stimulating protein synthesis and cell growth.[5] Some evidence also suggests that PA's effect on mTORC1 can be mediated through the activation of the ERK signaling pathway, possibly via its conversion to LPA.[6]

Figure 2. Simplified diagram of phosphatidic acid-mediated mTORC1 activation.

Experimental Protocols

This compound salt is a versatile tool in cell biology and biochemistry. Below are detailed protocols for its common applications.

Preparation of Dioctanoylphosphatidic Acid Vesicles/Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication. This is a common procedure for delivering water-insoluble substances or studying membrane properties.

Materials:

-

1,2-dioctanoyl-sn-glycero-3-phosphate, sodium salt

-

Desired aqueous buffer (e.g., PBS, Tris-HCl)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator

-

Nitrogen or Argon gas stream

Methodology:

-

Lipid Film Formation: a. Dissolve the desired amount of this compound salt in chloroform in a round-bottom flask. A typical concentration is 10-20 mg/mL. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (~25-30°C) to facilitate solvent removal. c. Evaporate the chloroform under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask. d. To ensure complete removal of residual solvent, dry the film further under a high vacuum for at least 2 hours or overnight.

-

Hydration: a. Warm the desired aqueous buffer to a temperature above the lipid's transition temperature. b. Add the warm buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 1-10 mg/mL. c. Agitate the flask by hand or on a vortex mixer to disperse the lipid film. This will result in the formation of large, multilamellar vesicles (MLVs), and the solution will appear milky.

-

Sonication for SUV Formation: a. Place the flask containing the MLV suspension into a bath sonicator. b. Sonicate the suspension for 10-30 minutes, or until the milky suspension becomes clear or translucent. This indicates the formation of SUVs. c. Maintain the temperature of the sonicator bath above the lipid's transition temperature during sonication. d. For a more defined size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of a specific pore size.

Figure 3. Workflow for the preparation of small unilamellar vesicles (SUVs).

Protocol for In Vitro Treatment of Neural Stem Cells

This protocol provides a framework for studying the effects of dioctanoylphosphatidic acid on the proliferation and differentiation of neural stem cells (NSCs) in culture.

Materials:

-

Cultured neural stem cells (NSCs)

-

NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, growth factors like EGF and bFGF)

-

NSC differentiation medium (proliferation medium without growth factors)

-

This compound salt stock solution (e.g., 10 mM in sterile PBS or culture medium, prepared as vesicles)

-

Poly-L-ornithine and laminin-coated culture plates

-

Cell proliferation assay kit (e.g., MTT, BrdU)

-

Antibodies for immunocytochemistry (e.g., Nestin for NSCs, β-III tubulin for neurons, GFAP for astrocytes)

-

Fluorescence microscope

Methodology:

-

Cell Seeding: a. Plate NSCs onto poly-L-ornithine and laminin-coated plates at a suitable density for the intended assay (e.g., 2.5–5 × 10⁴ cells/cm²). b. Culture the cells in NSC proliferation medium for 24 hours to allow for attachment.

-

Treatment: a. Prepare fresh culture medium containing various concentrations of dioctanoylphosphatidic acid (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with an equivalent volume of the buffer used for the lipid stock). b. Replace the existing medium with the treatment or control medium. c. Incubate the cells for the desired duration (e.g., 24, 48, 72 hours for proliferation assays; 5-7 days for differentiation assays, changing the medium every 2-3 days).

-

Assessment of Proliferation: a. At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions (e.g., MTT assay to measure metabolic activity). b. Quantify the results using a plate reader.

-

Assessment of Differentiation: a. After the differentiation period, fix the cells with 4% paraformaldehyde. b. Perform immunocytochemistry using primary antibodies against markers for NSCs, neurons, and astrocytes. c. Use fluorescently labeled secondary antibodies for visualization. d. Counterstain nuclei with DAPI. e. Capture images using a fluorescence microscope and quantify the percentage of differentiated cells for each lineage.

Conclusion

This compound salt is an invaluable tool for researchers studying lipid signaling and its role in cellular physiology. Its well-defined structure and ability to be exogenously applied to cells provide a powerful means to investigate the downstream effects of phosphatidic acid signaling pathways, such as the mTOR pathway. The protocols and data provided in this guide serve as a starting point for the design and execution of experiments aimed at elucidating the complex roles of this important lipid second messenger in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of mTOR by Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of pH and Salt on Surface pKa of Phosphatidic Acid Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Short-Chain Phosphatidic Acids in Cellular Signaling and Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Short-chain phosphatidic acids (PAs), once considered mere intermediates in lipid metabolism, are now recognized as critical signaling molecules with diverse and potent biological functions. Their unique biophysical properties, stemming from their small, highly charged headgroup and short acyl chains, allow them to modulate membrane structure, regulate enzyme activity, and participate in a multitude of cellular signaling pathways. This technical guide provides an in-depth exploration of the core biological functions of short-chain PAs, presenting key quantitative data, detailed experimental protocols, and visual representations of their signaling networks to empower further research and therapeutic development.

Core Biological Functions of Short-Chain Phosphatidic Acids

Short-chain PAs are integral to a variety of fundamental cellular processes, acting as versatile signaling lipids that can be rapidly generated and turned over. Their functions are intricately linked to their ability to alter membrane curvature, create localized negative charge, and recruit and activate specific protein effectors.

Regulation of Membrane Dynamics and Vesicular Trafficking

A primary role of short-chain PAs is in the modulation of membrane dynamics, particularly in processes involving membrane curvature, such as vesicle formation and fusion.[1][2] The small headgroup and cone-like shape of PA molecules induce negative membrane curvature, a property that is essential for the budding and fission of transport vesicles from organelles like the Golgi apparatus.[1][2][3] Notably, studies have shown that while various PA species can initiate the early stages of vesicle fission, only those with shortened acyl chains are capable of promoting the late fission events, highlighting the specific requirement for short-chain PAs in the completion of vesicle scission.[4]

Short-chain PAs are also implicated in both vesicle fission and fusion events.[1] Their ability to alter lipid packing and create localized membrane stress facilitates the merging and separation of lipid bilayers.[2] This is crucial for processes such as neurotransmitter release and hormone secretion, where precise control of vesicle fusion with the plasma membrane is paramount.[2][5]

Intracellular Signaling Hubs

Short-chain PAs act as critical second messengers in a multitude of signal transduction pathways, influencing cell growth, proliferation, survival, and stress responses.[5][6][7] They are produced in response to various extracellular stimuli and, in turn, activate a cascade of downstream signaling events.[7][8]

One of the most well-characterized roles of PA is in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[9][10] Interestingly, the saturation of the acyl chains in PA molecules dictates their effect on mTOR signaling, with unsaturated forms acting as activators and saturated forms as inhibitors.[9][10] This differential regulation underscores the importance of the specific molecular species of PA in determining cellular outcomes.

Furthermore, short-chain PAs have been identified as subtype-selective antagonists of lysophosphatidic acid (LPA) receptors, specifically LPA1 and LPA3.[11][12] This antagonistic activity has significant implications for drug development, as LPA receptors are involved in various physiological and pathological processes, including cancer progression and fibrosis.

Quantitative Data on Short-Chain Phosphatidic Acid Interactions

The following table summarizes key quantitative data related to the interaction of short-chain phosphatidic acids with their protein targets. This information is crucial for understanding the potency and selectivity of these lipid-protein interactions.

| Short-Chain Phosphatidic Acid Derivative | Target Receptor/Enzyme | Interaction | Quantitative Value | Reference |

| Dioctanoyl Glycerol Pyrophosphate (DGPP 8:0) | LPA1 Receptor | Antagonist | - | [11] |

| Dioctanoyl Glycerol Pyrophosphate (DGPP 8:0) | LPA3 Receptor | Antagonist | - | [11] |

| Phosphatidic Acid 8:0 (PA 8:0) | LPA1 Receptor | Antagonist | - | [11] |

| Phosphatidic Acid 8:0 (PA 8:0) | LPA3 Receptor | Antagonist | - | [11] |

| Compound 13b (dioctyl PA 8:0 (R)-isomer analog) | LPA3 Receptor | Agonist | EC50 = 3 nM | [11] |

| Compound 8b (dioctyl PA 8:0 (S)-isomer analog) | LPA3 Receptor | Antagonist | Ki = 5 nM | [11] |

| Compound 8b (dioctyl PA 8:0 (S)-isomer analog) | Autotaxin (ATX) | Inhibitor | IC50 = 600 nM | [11] |

Signaling Pathways Involving Short-Chain Phosphatidic Acids

The signaling pathways involving short-chain PAs are complex and interconnected. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in lipid signaling research. Below are outlines of key methodologies for studying short-chain phosphatidic acids.

Measurement of Phospholipase D (PLD) Activity

A common method to assess the production of PA by PLD is the transphosphatidylation assay.[1]

Principle: In the presence of a primary alcohol, such as n-butanol, PLD catalyzes a transphosphatidylation reaction, producing a phosphatidylalcohol instead of PA.[1] This product is metabolically stable and can be readily extracted and quantified.

Protocol Outline:

-

Cell Culture and Stimulation: Culture cells to the desired confluency and treat with stimuli known to activate PLD.

-

Alcohol Incubation: Add a primary alcohol (e.g., 1-butanol) to the culture medium.

-

Lipid Extraction: After the desired incubation time, terminate the reaction and extract total lipids using a suitable solvent system (e.g., Bligh-Dyer method).

-

Chromatographic Separation: Separate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Visualize and quantify the phosphatidylalcohol spot/peak using appropriate standards.

A more recent advancement involves the use of clickable alkyne-functionalized alcohols for in-cell imaging of PLD activity.[13][14]

In Vitro PA-Protein Binding Assays

Several methods can be employed to investigate the direct interaction between short-chain PAs and target proteins.

Principle: These assays typically involve incubating a purified protein with liposomes containing a defined concentration of the short-chain PA of interest.

Common Techniques:

-

Liposome Co-sedimentation Assay: Liposomes and the protein of interest are incubated together and then centrifuged. The amount of protein in the pellet (bound to liposomes) is quantified by SDS-PAGE and immunoblotting.

-

Surface Plasmon Resonance (SPR): Liposomes are immobilized on a sensor chip, and the binding of the protein is measured in real-time.

-

Microscale Thermophoresis (MST): The movement of a fluorescently labeled protein in a temperature gradient is measured in the presence of varying concentrations of PA-containing liposomes to determine binding affinity.

Cellular Assays for Receptor Antagonism

To assess the antagonistic activity of short-chain PAs on receptors like the LPA receptors, cell-based functional assays are employed.

Principle: The ability of a short-chain PA to inhibit a cellular response induced by a known receptor agonist is measured.

Protocol Outline:

-

Cell Line Selection: Use a cell line that endogenously expresses the receptor of interest or has been engineered to do so.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the short-chain PA antagonist.

-

Agonist Stimulation: Add a known agonist for the receptor and incubate for a specific time.

-

Response Measurement: Measure a downstream signaling event or cellular response. This could include changes in intracellular calcium levels, adenylyl cyclase activity, cell proliferation, or cell migration.

-

Data Analysis: Plot the response as a function of agonist concentration in the presence and absence of the antagonist to determine the mode of inhibition and calculate the Ki or IC50 value.

Conclusion and Future Directions

Short-chain phosphatidic acids are emerging as key players in a diverse array of cellular processes, with their unique structural features enabling them to perform specific and critical functions in membrane dynamics and signal transduction. The quantitative data and experimental methodologies presented in this guide provide a foundation for researchers and drug development professionals to further unravel the complexities of short-chain PA biology.

Future research should focus on identifying the full spectrum of protein effectors for specific short-chain PA species and elucidating the precise molecular mechanisms by which they regulate cellular processes. The development of more sophisticated molecular tools, such as photoswitchable PA analogs, will be instrumental in dissecting the spatiotemporal dynamics of short-chain PA signaling with high precision.[9][10] A deeper understanding of the biological roles of short-chain phosphatidic acids holds immense promise for the development of novel therapeutic strategies targeting a wide range of diseases, from cancer to neurodegenerative disorders.

References

- 1. Phosphatidic acid - Wikipedia [en.wikipedia.org]

- 2. Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Highlight | POSTECH Life Science [life.postech.ac.kr]

- 5. Unveiling Phosphatidic Acid â ¡: Functions, Applications, and Analytical Methods - MetwareBio [metwarebio.com]

- 6. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optical Control of Phosphatidic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and pharmacological evaluation of second-generation phosphatidic acid derivatives as lysophosphatidic acid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Short-chain phosphatidates are subtype-selective antagonists of lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Chemoenzymatic Strategy for Imaging Cellular Phosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

The Pivotal Role of Dioctanoylphosphatidic Acid Sodium in Unraveling Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctanoylphosphatidic acid (diC8-PA) sodium salt, a synthetic, water-soluble analog of the endogenous signaling lipid phosphatidic acid (PA), has emerged as an indispensable tool in the study of membrane dynamics. Its short acyl chains confer distinct physical properties that allow for its ready incorporation into both model and cellular membranes, enabling researchers to precisely manipulate local lipid composition and investigate the downstream consequences. This technical guide provides an in-depth exploration of the role of diC8-PA in membrane dynamics, focusing on its mechanisms of action, its influence on membrane fusion and fission, and its utility in dissecting complex signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively utilize this powerful tool.

Phosphatidic acid itself is a critical intermediate in lipid biosynthesis and a key second messenger in a plethora of cellular processes, including cell growth, proliferation, and vesicular trafficking.[1] The cellular levels of PA are tightly regulated by the coordinated action of enzymes such as phospholipase D (PLD), which generates PA from phosphatidylcholine, and diacylglycerol kinases (DGKs), which produce PA from diacylglycerol.[2][3] PA exerts its effects through multiple mechanisms, including the recruitment and activation of specific protein effectors, and by directly altering the biophysical properties of membranes.[4] Its small, negatively charged headgroup and conical shape are thought to induce negative membrane curvature, a critical feature in the dynamic processes of membrane fusion and fission.[5][6]

Mechanism of Action: Inducing Membrane Curvature and Facilitating Protein Recruitment

The unique molecular geometry of phosphatidic acid, characterized by a small headgroup relative to its two acyl chains, gives it an intrinsic negative curvature.[6] This property is central to its role in membrane dynamics, as it can lower the energetic barrier for membrane bending and deformation. The incorporation of diC8-PA into a lipid bilayer can thus locally induce or stabilize curved membrane intermediates, which are essential for processes like vesicle budding and fusion pore formation.

The effects of phosphatidic acid on membrane curvature are influenced by environmental factors such as pH and the presence of divalent cations.[7] At physiological pH, PA carries a net negative charge, which can be modulated by the binding of cations like Ca2+ and Mg2+. This ion binding can lead to the formation of PA-rich domains and alter the packing of lipids within the membrane, further influencing its physical properties.[8]

Beyond its direct structural effects, diC8-PA serves as a valuable tool for studying protein-lipid interactions. The negatively charged headgroup of PA acts as an electrostatic beacon, recruiting a diverse array of cytosolic proteins to the membrane surface.[9] Many of these proteins contain specific PA-binding domains that recognize the unique chemical and physical properties of this lipid.

Role in Membrane Fusion and Fission

Membrane fusion and fission are fundamental processes that underpin a vast range of cellular activities, from neurotransmitter release to viral entry and organelle biogenesis. Phosphatidic acid is a key player in both of these dynamic events.

Membrane Fusion: The generation of PA at sites of membrane fusion is thought to be a critical step in overcoming the energy barriers that prevent two lipid bilayers from merging. The negative curvature induced by PA can promote the formation of highly curved stalk intermediates, which are precursors to the fusion pore.[10] The fusogenic properties of PA are often studied using in vitro liposome (B1194612) fusion assays, where the inclusion of diC8-PA in liposomes can be used to systematically investigate its impact on fusion kinetics and efficiency.

Membrane Fission: Conversely, PA is also implicated in membrane fission events, such as the budding of vesicles from the Golgi apparatus.[4] By promoting negative membrane curvature, PA can facilitate the constriction and eventual scission of the budding vesicle neck. The enzymatic conversion of lysophosphatidic acid (LPA) to PA by enzymes like endophilin has been proposed as a mechanism to locally generate the membrane curvature required for fission.[7]

Involvement in Cellular Signaling Pathways

Dioctanoylphosphatidic acid is a powerful tool for dissecting the intricate signaling networks in which PA plays a central role. By acutely elevating the levels of a PA mimetic, researchers can probe the activation and downstream effects of PA-dependent signaling cascades.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[11] Phosphatidic acid has been identified as a direct activator of the mTOR complex 1 (mTORC1).[12][13] It is thought that PA binds to the FRB domain of mTOR, thereby promoting its kinase activity.[13] Exogenous application of PA, including water-soluble forms like diC8-PA, has been shown to stimulate mTOR signaling.[2] However, the precise mechanism is complex, with some studies suggesting that PA's effect on mTOR may be indirect, potentially involving the ERK signaling pathway and metabolism to lysophosphatidic acid (LPA).[2]

References

- 1. Liposome binding assay [protocols.io]

- 2. Assessment of Plasma Membrane Fatty Acid Composition and Fluidity Using Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. Secretory vesicle budding from the trans-Golgi network is mediated by phosphatidic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Curvature Sensing Behavior of Curvature-Inducing Proteins on Model Wavy Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A protocol for the systematic and quantitative measurement of protein-lipid interactions using the liposome-microarray-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatidic Acid Domains in Membranes: Effect of Divalent Counterions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Divalent cation-induced phosphatidic acid membrane fusion. Effect of ion binding and membrane surface tension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mTOR Signaling: Recent Progress [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Tubulation of membrane sheets by curvature-inducing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Dioctanoylphosphatidic Acid Sodium: A Technical Guide for Researchers

An In-depth Examination of a Key Bioactive Lipid Mediator in Cellular Signaling

Introduction

Dioctanoylphosphatidic acid sodium (DOPA) is a synthetic, cell-permeable analog of phosphatidic acid (PA), a pivotal endogenous lipid second messenger. Its stable and well-defined chemical structure makes it an invaluable tool for researchers and drug development professionals investigating the myriad of cellular processes regulated by PA. This technical guide provides a comprehensive overview of DOPA's role as a bioactive lipid mediator, focusing on its involvement in key signaling pathways, quantitative data on its bioactivity, and detailed experimental protocols.

Phosphatidic acid itself is a critical intermediate in lipid metabolism and a signaling molecule that influences a wide array of cellular functions, including membrane trafficking, cell proliferation, and survival.[1][2] DOPA, with its saturated eight-carbon acyl chains, offers a water-soluble alternative to naturally occurring PAs, facilitating its use in a variety of in vitro and cell-based assays.[3]

Core Signaling Pathways Modulated by Dioctanoylphosphatidic Acid

DOPA, by mimicking endogenous phosphatidic acid, is implicated in the regulation of several critical signaling cascades. The primary mechanism of action involves the direct binding to and modulation of key effector proteins, leading to their activation and translocation within the cell.

The Raf-MEK-ERK Signaling Cascade

The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Phosphatidic acid is a critical activator of the mTOR complex 1 (mTORC1).[2][5] It is proposed that PA binds directly to the FRB domain of mTOR, promoting its activation.[5] Exogenous application of PA has been shown to stimulate mTOR signaling, leading to the phosphorylation of its downstream targets, such as S6 kinase 1 (S6K1) and 4E-BP1.[6][7] Studies using various PA precursors have demonstrated a significant increase in mTOR signaling.[7]

Quantitative Data on Bioactivity

While specific EC50 and Kd values for this compound are not extensively reported, the following table summarizes available quantitative data for phosphatidic acid and related molecules, providing a benchmark for its expected activity.

| Compound/Parameter | Target/Process | Value | Cell Type/System | Reference |

| Phosphatidic Acid (PA) | Raf-1 Kinase (RafC domain) Binding | Apparent Kd: 4.9 ± 0.6 to 7.8 ± 0.9 mol % PA | In vitro binding assay | [4] |

| Soy-derived PA | mTOR Signaling (P-p70-389) | +636% stimulation | C2C12 myoblasts | [7] |

| Egg-derived PA | mTOR Signaling (P-p70-389) | +221% stimulation | C2C12 myoblasts | [7] |

| Dioctanoyl-PA | Pollen Tube Growth | 50 μM (concentration used) | Tobacco pollen tubes | [8][9] |

Experimental Protocols

Preparation of DOPA Liposomes for In Vitro Assays

Objective: To prepare unilamellar liposomes containing DOPA for use in cell-free and cell-based assays.

Materials:

-

1,2-dioctanoyl-sn-glycero-3-phosphate, sodium salt (DOPA)

-

Other lipids as required (e.g., phosphatidylcholine, cholesterol)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., PBS, Tris-HCl)

-

Rotary evaporator

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DOPA and any other lipids in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired aqueous hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

-

Sonication (for Small Unilamellar Vesicles - SUVs):

-

Submerge the vessel containing the MLV suspension in a bath sonicator or use a probe sonicator.

-

Sonicate until the milky suspension becomes clear or translucent.

-

-

Extrusion (for Large Unilamellar Vesicles - LUVs):

-

Load the MLV suspension into a lipid extruder.

-

Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes). This will produce LUVs with a more uniform size distribution.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

In Vitro Neural Stem Cell (NSC) Proliferation Assay

Objective: To assess the effect of DOPA on the proliferation of neural stem cells in culture.

Materials:

-

Mouse subventricular zone (SVZ)-derived NSCs

-

Neurosphere culture medium (serum-free medium supplemented with growth factors like EGF and bFGF)

-

This compound (DOPA) stock solution

-

EdU (5-ethynyl-2´-deoxyuridine) labeling reagent

-

Cell culture plates (low-adherence)

-

Fixation and permeabilization buffers

-

Fluorescently labeled secondary antibodies

-

Fluorescence microscope or flow cytometer

Procedure:

-

NSC Culture:

-

Culture NSCs as neurospheres in low-adherence plates with neurosphere culture medium.

-

-

Treatment:

-

Dissociate neurospheres into single cells.

-

Plate the single cells at a desired density.

-

Treat the cells with varying concentrations of DOPA. Include a vehicle control.

-

-

Proliferation Assessment (EdU Incorporation):

-

Add EdU to the cell cultures and incubate for a period to allow incorporation into newly synthesized DNA of proliferating cells.

-

Fix and permeabilize the cells according to the manufacturer's protocol for the EdU detection kit.

-

Perform the "click" reaction to conjugate a fluorescent azide (B81097) to the EdU.

-

-

Analysis:

-

Immunocytochemistry: Counterstain with a nuclear dye (e.g., DAPI) and visualize the cells using a fluorescence microscope. Quantify the percentage of EdU-positive cells.

-

Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of EdU-positive cells in the total cell population.

-

In Vitro Actin Polymerization Assay

Objective: To determine the effect of DOPA on the dynamics of actin polymerization.

Materials:

-

Monomeric (G)-actin (pyrene-labeled)

-

Polymerization-inducing buffer (containing KCl and MgCl2)

-

DOPA liposomes

-

Fluorometer

Procedure:

-

Prepare G-actin: Prepare a solution of pyrene-labeled G-actin in a low-salt buffer (G-buffer).

-

Initiate Polymerization:

-

In a fluorometer cuvette, mix the G-actin solution with DOPA liposomes at various concentrations.

-

Initiate actin polymerization by adding the polymerization-inducing buffer.

-

-

Monitor Fluorescence:

-

Measure the increase in pyrene (B120774) fluorescence over time. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments (F-actin).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to obtain polymerization curves.

-

Analyze the kinetics of polymerization, including the lag phase, elongation rate, and steady-state fluorescence, to determine the effect of DOPA on actin dynamics.

-

Conclusion

This compound is a versatile and effective tool for elucidating the complex roles of phosphatidic acid in cellular signaling. Its ability to modulate key pathways such as the Raf-MEK-ERK and mTOR cascades highlights its importance in studying fundamental cellular processes related to growth, proliferation, and metabolism. The experimental protocols provided in this guide offer a starting point for researchers to investigate the specific effects of DOPA in their systems of interest. Further research is warranted to establish a more comprehensive quantitative profile of DOPA's bioactivity and to explore its full potential in drug discovery and development.

References

- 1. The recruitment of Raf-1 to membranes is mediated by direct interaction with phosphatidic acid and is independent of association with Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of mTOR by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new method for direct detection of the sites of actin polymerization in intact cells and its application to differentiated vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Raf-1 kinase possesses distinct binding domains for phosphatidylserine and phosphatidic acid. Phosphatidic acid regulates the translocation of Raf-1 in 12-O-tetradecanoylphorbol-13-acetate-stimulated Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. abcam.com [abcam.com]

- 9. hoelzel-biotech.com [hoelzel-biotech.com]

An In-depth Technical Guide on the Intracellular Targets of Dioctanoylphosphatidic Acid Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctanoylphosphatidic acid (DOPA) sodium salt, a synthetic, cell-permeable analog of the endogenous signaling lipid phosphatidic acid (PA), serves as a critical tool in dissecting the complex roles of PA in cellular signaling. As a second messenger, PA is implicated in a myriad of cellular processes, including cell growth, proliferation, survival, and membrane trafficking. This technical guide provides a comprehensive overview of the known intracellular targets of DOPA, detailing the quantitative aspects of these interactions and the experimental protocols used to elucidate them. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize DOPA as a pharmacological tool and to understand its mechanism of action in various signaling pathways.

Introduction

Phosphatidic acid (PA) is a central intermediate in lipid biosynthesis and a key signaling molecule. Its levels are tightly regulated by the coordinated action of several enzymes, primarily phospholipase D (PLD), which hydrolyzes phosphatidylcholine, and the sequential activity of phospholipase C (PLC) and diacylglycerol kinase (DGK). The transient and localized production of PA allows it to recruit and activate a specific set of downstream effector proteins, thereby initiating a cascade of cellular responses.

Due to the transient nature and low abundance of endogenous PA, stable, cell-permeable analogs like dioctanoylphosphatidic acid (DOPA) are invaluable for studying its biological functions. DOPA's shorter fatty acid chains (C8:0) confer greater solubility and facilitate its delivery into cells, where it can mimic the effects of endogenous PA. This guide focuses on the direct molecular targets of DOPA and the signaling pathways it modulates.

Intracellular Targets of Dioctanoylphosphatidic Acid

DOPA, acting as a surrogate for endogenous PA, has been shown to interact with and modulate the activity of several key signaling proteins. The primary targets identified to date fall into the categories of protein kinases and GTPase-activating proteins.

Protein Kinases

-

Protein Kinase C (PKC): Classical and novel isoforms of PKC are activated by diacylglycerol (DAG) and anionic phospholipids. While DAG is the primary activator, PA, and by extension DOPA, can significantly enhance PKC activation. This is particularly relevant as DGK phosphorylates DAG to produce PA, suggesting a complex interplay in the regulation of PKC activity.

-

Raf-1 Kinase: A crucial component of the mitogen-activated protein kinase (MAPK) signaling cascade, Raf-1 is recruited to the cell membrane for its activation. Phosphatidic acid has been demonstrated to be a key lipid for this translocation.

-

Mammalian Target of Rapamycin (mTOR): The mTOR kinase, a central regulator of cell growth and metabolism, is a direct target of PA. PA binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the activation of the mTORC1 complex.

Ras Superfamily of Small GTPases

-

Ras GTPases: The activity of Ras proteins, which are critical regulators of cell proliferation, is controlled by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Phosphatidic acid has been implicated in the regulation of Ras signaling, in part by influencing the localization and activity of the Ras GEF, Son of Sevenless (Sos).

Quantitative Data on Dioctanoylphosphatidic Acid-Target Interactions

A precise understanding of the affinity and potency of DOPA in its interactions with its targets is crucial for designing and interpreting experiments. The following table summarizes the available quantitative data.

| Target | Interaction Parameter | Value | Notes |

| Raf-1 Kinase | Apparent Kd | 4.9 ± 0.6 to 7.8 ± 0.9 mol % PA | This value is for the interaction of the C-terminal domain of Raf-1 with general phosphatidic acid in a mixed micelle system.[1] |

| Protein Kinase C | Apparent Binding Constant Increase | 500-fold | This increase was observed for PKC binding to membranes containing 1 mol % of diolein, a diacylglycerol. Data for DOPA is not specified. |

Note: Specific quantitative data for the interaction of dioctanoylphosphatidic acid with its targets is limited in the publicly available literature. The values presented are for general phosphatidic acid or closely related lipids and should be considered as estimates for DOPA's interactions.

Signaling Pathways Modulated by Dioctanoylphosphatidic Acid

DOPA's interaction with its intracellular targets initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Caption: Signaling pathways activated by dioctanoylphosphatidic acid.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of DOPA's intracellular targets. The following sections provide outlines for key experimental protocols.

Preparation of DOPA-Containing Liposomes/Vesicles

For in vitro binding and activity assays, DOPA is typically incorporated into liposomes or vesicles to mimic a membrane environment.

Caption: Workflow for preparing DOPA-containing liposomes.

Protocol Outline:

-

Lipid Mixture Preparation: Dissolve DOPA and other desired lipids (e.g., phosphatidylcholine, phosphatidylserine) in an organic solvent such as chloroform (B151607) in a glass test tube.

-

Film Formation: Dry the lipid mixture under a stream of nitrogen gas while rotating the tube to form a thin lipid film on the inner surface.

-

Hydration: Add an appropriate aqueous buffer (e.g., HEPES or Tris-buffered saline) to the tube and vortex to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs).

-

Sizing: To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension or extrude it through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

In Vitro Kinase Assays

These assays are used to determine the effect of DOPA on the activity of its target kinases.

Caption: General workflow for an in vitro kinase assay with DOPA.

Protocol Outline for a Radiometric Assay (e.g., for PKC or Raf-1):

-

Reaction Setup: In a microcentrifuge tube, combine the kinase, its specific substrate peptide, DOPA-containing liposomes, and kinase buffer.

-

Initiate Reaction: Start the reaction by adding ATP mixed with a small amount of radiolabeled [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a defined period.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Separation: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.

-

Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the paper using a scintillation counter. The amount of incorporated radiolabel is proportional to the kinase activity.

Ras GTPase Activity Assay

This assay measures the influence of DOPA on the nucleotide exchange activity of Ras, often by monitoring the binding of a fluorescently labeled GTP analog.

Caption: Workflow for a Ras GTPase activity assay.

Protocol Outline:

-

Protein Preparation: Purify recombinant Ras and its GEF, Sos. Load Ras with GDP.

-

Reaction Setup: In a fluorometer cuvette, combine Ras-GDP, Sos, and DOPA-containing liposomes in an appropriate assay buffer.

-

Initiate Reaction: Start the reaction by adding a fluorescent GTP analog (e.g., mant-GTP).

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time. The binding of mant-GTP to Ras results in an increase in its fluorescence.

-

Data Analysis: The initial rate of fluorescence increase is proportional to the nucleotide exchange activity of Sos, which is modulated by the presence of DOPA.

Conclusion

Dioctanoylphosphatidic acid sodium is a powerful tool for investigating the cellular roles of phosphatidic acid. Its ability to mimic endogenous PA allows for the controlled activation of specific signaling pathways. The primary intracellular targets of DOPA include key regulatory proteins such as Protein Kinase C, Raf-1 kinase, mTOR, and components of the Ras GTPase signaling cascade. While a comprehensive quantitative understanding of DOPA's interaction with all its targets is still an active area of research, the available data and experimental protocols provide a solid foundation for further investigation. This guide serves as a resource for researchers to design and execute experiments aimed at further unraveling the complex signaling networks modulated by this important lipid second messenger.

References

The Advent of a Cellular Probe: A Technical History of Dioctanoylphosphatidic Acid Sodium

For researchers, scientists, and drug development professionals, understanding the tools that unlock the complexities of cellular signaling is paramount. Among these, dioctanoylphosphatidic acid sodium (C8-PA), a synthetic, cell-permeable analog of the crucial second messenger phosphatidic acid (PA), has emerged as an indispensable instrument for dissecting a multitude of cellular processes. This in-depth guide explores the discovery and history of this vital research compound, detailing its properties, synthesis, and its pivotal role in elucidating key signaling pathways.

Introduction: The Need for a Cell-Permeable Phosphatidic Acid Analog

Phosphatidic acid (PA) is a fundamental glycerophospholipid, acting as a precursor for the synthesis of all other glycerolipids and serving as a critical signaling molecule in its own right.[1][2] Cellular PA levels are tightly regulated and transiently increased by enzymes such as phospholipase D (PLD) and diacylglycerol kinase (DGK) in response to a wide array of stimuli.[1][2] This dynamic production of PA influences a vast range of cellular functions, including cell growth, proliferation, membrane trafficking, and stress responses.[3][4]

However, the inherent charge and long acyl chains of naturally occurring PA render it impermeable to the cell membrane. This limitation posed a significant challenge to researchers seeking to directly investigate the downstream effects of elevated intracellular PA levels. To circumvent this, the scientific community required a tool that could mimic the action of endogenous PA by directly introducing it into the cellular environment. This need spurred the development of short-chain, synthetic analogs of PA, with dioctanoylphosphatidic acid (C8-PA) becoming a widely adopted standard. The two eight-carbon acyl chains of C8-PA provide sufficient hydrophobicity to facilitate its passage across the plasma membrane, where it can then interact with intracellular targets.

Physicochemical Properties

This compound salt is a well-characterized molecule with properties that make it suitable for experimental use. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆NaO₈P | [5] |

| Molecular Weight | 446.4 g/mol | [5] |

| Appearance | White to off-white powder | [6][7] |

| Storage Temperature | -20°C | [6][7] |

| Purity | ≥99% | [7] |

Synthesis of Dioctanoylphosphatidic Acid

The synthesis of phosphatidic acid and its analogs is a well-established process in lipid chemistry. While the initial, seminal publication detailing the first synthesis of dioctanoylphosphatidic acid is not readily apparent in a singular, landmark paper, the general principles of phospholipid synthesis have been known for decades. The process typically involves the acylation of a glycerol (B35011) backbone.

The synthesis of phosphatidic acid begins with glycerol-3-phosphate, which is the universal backbone for PA.[8] The key steps involve the enzymatic acylation at the sn-1 and sn-2 positions of the glycerol-3-phosphate.[8] In bacteria, two distinct enzyme families, PlsB and PlsY, are responsible for the first acylation step at the 1-position.[8] The subsequent acylation at the 2-position is carried out by the PlsC protein family.[8]

For the synthetic production of dioctanoylphosphatidic acid, a similar chemical strategy is employed, utilizing octanoyl-CoA or activated octanoic acid to acylate the glycerol-3-phosphate backbone.

Early Applications and the Elucidation of Signaling Pathways

The utility of dioctanoylphosphatidic acid as a research tool became evident in studies aimed at understanding the direct effects of PA on cellular signaling cascades. By providing a means to exogenously elevate intracellular PA levels, C8-PA has been instrumental in confirming the role of PA as a critical signaling lipid.

Activation of the mTOR Signaling Pathway

One of the most significant applications of dioctanoylphosphatidic acid has been in the study of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[9][10][11] Seminal studies demonstrated that the addition of exogenous PA, often in the form of C8-PA, could stimulate mTORC1 activity.[9][10] It is now understood that PA can directly bind to the FRB domain of mTOR, leading to its activation.[9] Furthermore, research has shown that PA is essential for the lysosomal translocation and subsequent activation of mTORC1 in response to both amino acids and growth factors.[11][12] The use of C8-PA has allowed researchers to bypass the upstream enzymatic production of PA, directly interrogating its role at the level of mTORC1.[11]

Modulation of the Raf-MEK-ERK Signaling Cascade

Dioctanoylphosphatidic acid has also been crucial in delineating the role of PA in the Ras-Raf-MEK-ERK signaling pathway, another fundamental cascade that controls cell proliferation, differentiation, and survival.[13][14] Research has revealed that PA can directly bind to Raf-1 kinase, the first kinase in this cascade.[14] Specifically, a C-terminal domain of Raf-1 interacts strongly with PA, and this interaction is believed to play a role in the translocation of Raf-1 to the cell membrane for its subsequent activation.[14] The ability to introduce C8-PA into cells has provided a direct method to study how elevated PA levels impact the localization and activity of Raf-1 and the downstream propagation of the ERK signal.[13]

Experimental Protocols: Utilizing Dioctanoylphosphatidic Acid in Cell Culture

The following provides a generalized protocol for the use of this compound salt in cell culture experiments. It is important to note that optimal concentrations and incubation times will vary depending on the cell type and the specific biological question being addressed.

5.1. Reagent Preparation

-

Stock Solution: Prepare a stock solution of this compound salt (e.g., 10-20 mM) in an appropriate solvent. Sterile phosphate-buffered saline (PBS) or a suitable organic solvent like ethanol (B145695) that is compatible with cell culture at low final concentrations can be used. Ensure complete dissolution.

-

Working Solution: Dilute the stock solution in serum-free cell culture medium to the desired final concentration. Common working concentrations range from 1 µM to 100 µM.[13][15]

5.2. Cell Treatment

-

Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow to the desired confluency.

-

Serum Starvation (Optional): To reduce basal signaling activity, cells can be serum-starved for a period of 4-24 hours prior to treatment.

-

Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of dioctanoylphosphatidic acid.

-

Incubation: Incubate the cells for the desired period, which can range from minutes to hours, depending on the signaling event being investigated.[13]

-

Lysis and Analysis: Following incubation, wash the cells with cold PBS and lyse them in an appropriate buffer for downstream analysis, such as Western blotting or kinase assays.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by dioctanoylphosphatidic acid and a typical experimental workflow for its use.

Signaling Pathways

Caption: Key signaling pathways activated by phosphatidic acid.

Experimental Workflow

Caption: A typical experimental workflow for using C8-PA.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for cell biologists and drug discovery professionals. Its ability to mimic endogenous phosphatidic acid and its cell-permeable nature have allowed for the direct investigation of PA-mediated signaling events. From establishing the direct link between PA and mTOR activation to clarifying its role in Raf-1 translocation, C8-PA has been at the forefront of key discoveries in cellular signaling.

As research continues to unravel the nuances of lipid signaling, the use of C8-PA and other synthetic lipid analogs will undoubtedly remain a cornerstone of experimental design. Future research may focus on developing even more sophisticated lipid probes with enhanced specificity and spatiotemporal control to further dissect the intricate roles of phosphatidic acid in health and disease, paving the way for novel therapeutic interventions.

References

- 1. Phosphatidic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphatidic acid: an emerging versatile class of cellular mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dioctanoyl phosphatidic acid sodium salt | C19H36NaO8P | CID 24978512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 178603-80-0 CAS MSDS (1,2-DIOCTANOYL-SN-GLYCERO-3-PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1,2-二辛基- 锡 -甘油 3-磷酸 钠盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Phosphatidic acid synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphatidic acid drives mTORC1 lysosomal translocation in the absence of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of mTOR by Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Temporal Production of the Signaling Lipid Phosphatidic Acid by Phospholipase D2 Determines the Output of Extracellular Signal-Regulated Kinase Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Raf-1 kinase possesses distinct binding domains for phosphatidylserine and phosphatidic acid. Phosphatidic acid regulates the translocation of Raf-1 in 12-O-tetradecanoylphorbol-13-acetate-stimulated Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. molbiolcell.org [molbiolcell.org]

The Aqueous Behavior of Dioctanoylphosphatidic Acid Sodium: A Technical Guide to its Physicochemical Properties and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical properties of dioctanoylphosphatidic acid sodium (DOPA) in aqueous solutions. It is intended to be a comprehensive resource for researchers and professionals in drug development and cellular biology who utilize this phospholipid in their work. This document details its aggregation behavior, the experimental protocols for characterization, and its role in cellular signaling pathways.

Physicochemical Properties of Phosphatidic Acids in Aqueous Solution

Dioctanoylphosphatidic acid (DOPA) is a short-chain phospholipid that exhibits amphiphilic properties, leading to self-assembly in aqueous environments. The balance between the hydrophobic dioctanoyl chains and the hydrophilic phosphatic acid headgroup dictates its behavior in solution, including the formation of micelles above a certain concentration known as the critical micelle concentration (CMC).

The table below summarizes the critical micelle concentrations for a series of 1-acyl-2-lyso-sn-glycero-3-phosphatidic acids with varying acyl chain lengths, as determined by isothermal titration calorimetry. This data illustrates the influence of acyl chain length on the propensity for micelle formation, a key consideration for selecting appropriate lipids for experimental systems.[2][3]

| Compound | Acyl Chain | Critical Micelle Concentration (mM) in Water at 25°C |

| 1-Myristoyl-2-lyso-sn-glycero-3-phosphatidic acid | Myristoyl (14:0) | 1.850 |

| 1-Palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid | Palmitoyl (16:0) | 0.540 |

| 1-Stearoyl-2-lyso-sn-glycero-3-phosphatidic acid | Stearoyl (18:0) | 0.082 |

| 1-Oleoyl-2-lyso-sn-glycero-3-phosphatidic acid | Oleoyl (18:1) | 0.346 |

Table 1: Critical Micelle Concentrations of 1-Acyl-2-lyso-sn-glycero-3-phosphatidic Acids. Data from Li, Z., Mintzer, E., & Bittman, R. (2004).[2][3]

Experimental Protocols for Characterization

The determination of the physicochemical properties of DOPA in aqueous solution relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods that detect the changes in the physical properties of the solution as a function of surfactant concentration.

Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, reducing the surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a plateau or a much smaller change in surface tension with increasing concentration.

Protocol:

-

Prepare a series of aqueous solutions of DOPA with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot surface tension as a function of the logarithm of the DOPA concentration.

-

The CMC is determined from the breakpoint in the resulting curve, where the slope changes significantly.

Principle: A hydrophobic fluorescent probe (e.g., pyrene) has low fluorescence intensity in a polar aqueous environment. Upon micelle formation, the probe partitions into the hydrophobic core of the micelles, experiencing a nonpolar environment which leads to a significant increase in its fluorescence quantum yield and a change in the fine structure of its emission spectrum.

Protocol:

-

Prepare a series of DOPA solutions of varying concentrations in the presence of a constant, low concentration of pyrene (B120774).

-